5-methyl-1H-pyrazol-3-amine hydrochloride
Overview
Description
5-methyl-1H-pyrazol-3-amine hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
5-Methyl-1H-pyrazol-3-amine hydrochloride, also known as 3-Amino-5-methylpyrazole , is an organic compound that serves as a pharmaceutical intermediate
Mode of Action
It’s known that the amino group in the pyrazole ring can act as a common reaction center, reacting with acids or acyl groups to form corresponding salts or amides . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.
Pharmacokinetics
Its solubility in dichloromethane and methanol suggests that it may have good bioavailability.
Result of Action
One study suggests that a compound with a similar structure had potent in vitro antipromastigote activity , indicating potential bioactivity of this compound.
Action Environment
It’s known to be sensitive to light and should be stored in a dark place, sealed, and dry . This suggests that environmental factors such as light and humidity may affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
5-Methyl-1H-pyrazol-3-amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with ferrocenoyl-dipeptides, serving as a beta-sheet template . This interaction suggests that this compound can influence protein folding and stability, which are crucial aspects of biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with ferrocenoyl-dipeptides, which can impact cellular signaling pathways . Additionally, its role in protein folding can affect gene expression and cellular metabolism, leading to changes in cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can donate and accept hydrogen bonds, facilitating the establishment of intermolecular interactions . These interactions can lead to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form hydrogen bonds with other molecules is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored under appropriate conditions, such as in a refrigerated environment . Its stability and degradation can vary depending on the experimental conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with ferrocenoyl-dipeptides suggests that it can affect the metabolism of these compounds . Additionally, the compound’s ability to form hydrogen bonds can influence its participation in metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is crucial for its activity and function, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s localization can affect its activity and function, as it needs to be in the right place to interact with its target biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 5-methyl-1H-pyrazole with an amine source under acidic conditions to form the hydrochloride salt. One common method involves dissolving 5-methyl-1H-pyrazole in ethanol, followed by the addition of an amine source and hydrochloric acid. The reaction mixture is then stirred and cooled to precipitate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as solvent recovery, purification, and crystallization to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The amino group in the compound can participate in nucleophilic substitution reactions to form derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation reactions: It can react with carbonyl compounds to form imines or other condensation products
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
Nucleophilic substitution: Derivatives with various functional groups attached to the amino group.
Oxidation: Oxidized forms of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring or its derivatives
Scientific Research Applications
5-methyl-1H-pyrazol-3-amine hydrochloride has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities.
Material science: It is employed in the synthesis of materials with specific properties, such as fluorescence or conductivity .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-5-methylpyrazole
- 1-methyl-5-aminopyrazole
- 3,5-dimethylpyrazole
Uniqueness
5-methyl-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
5-methyl-1H-pyrazol-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-3-2-4(5)7-6-3;/h2H,1H3,(H3,5,6,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRONLDVOFJRAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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